(7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one

Lipophilicity Drug Design Physicochemical Profiling

Sourcing enantiopure spirocyclic building blocks often forces a trade-off between scaffold novelty and stereochemical certainty. (7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one resolves this as a rigid, chiral γ-lactam with confirmed (7R) configuration. - Defined Physicochemistry: XlogP 1.2, TPSA 29.1 Ų, zero rotatable bonds, providing predictable ADMET alignment without additional molecular weight. - Assay-Ready Stereochemistry: Eliminates chiral resolution steps, ensuring hits from fragment screens are directly attributable to the (7R) enantiomer. - Quality Controlled: Supplied at ≥97% purity, suitable for immediate use as a medicinal chemistry calibration standard or library diversification synthon.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
Cat. No. B11919945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC1CCC2(C1)CC(=O)NC2
InChIInChI=1S/C9H15NO/c1-7-2-3-9(4-7)5-8(11)10-6-9/h7H,2-6H2,1H3,(H,10,11)/t7-,9?/m1/s1
InChIKeyGBLKZMJRCGZIJB-YOXFSPIKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one


(7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one (CAS 223425-68-1, molecular formula C9H15NO, molecular weight 153.22 g/mol) is a chiral spirocyclic lactam belonging to the 2-azaspiro[4.4]nonane family . The compound features a rigid bicyclic scaffold in which a γ-lactam ring and a methyl-substituted cyclopentane ring share a single spiro carbon, placing it in the broader class of spiroheterocycles valued for enhancing drug-like properties in medicinal chemistry .

Why Generic 2-Azaspiro Analogs Cannot Replace It


Generic substitution among 2-azaspiro[4.4]nonane derivatives is not scientifically sound because even modest structural variations—such as the presence and stereochemistry of a methyl substituent or the oxidation state of the nitrogen-containing ring—produce significant shifts in lipophilicity, hydrogen-bonding capacity, and conformational pre-organization [1]. The (7R)-methyl lactam specifically delivers a combination of zero rotatable bonds, a single H-bond donor/acceptor pair, and an intermediate logP that is distinct from both the unsubstituted lactam and the corresponding amine, each of which would generate different SAR and ADMET profiles in any biological or synthetic application [2].

Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage Over the Unsubstituted Lactam

The (7R)-7-methyl substitution raises the calculated logP to 1.2, compared with 0.06 for the parent 2-azaspiro[4.4]nonan-3-one lacking the methyl group . This 1.14 log-unit increase directly enhances predicted membrane permeability while retaining a favorable topological polar surface area (29.1 Ų) identical to the unsubstituted scaffold.

Lipophilicity Drug Design Physicochemical Profiling

Purity Advantage Versus Unsubstituted Analog

The commercially available (7R)-7-methyl-2-azaspiro[4.4]nonan-3-one (CAS 223425-68-1) is offered at a minimum purity of 97% , whereas the unsubstituted 2-azaspiro[4.4]nonan-3-one (CAS 75751-72-3) is typically supplied with a minimum purity specification of 95% . This 2-percentage-point higher purity specification reduces the probability of confounding biological assay results caused by unidentified impurities.

Purity Quality Control Chemical Procurement

Enantiopure (7R) Versus Racemic Mixture

The (7R)-enantiomer is unequivocally identified by CAS 223425-68-1 and the SMILES notation C[C@@H]1CCC2(C1)CC(=O)NC2 , whereas a racemic 7-methyl-2-azaspiro[4.4]nonan-3-one is sold under CAS 1487898-60-1 with the non-stereospecific SMILES CC1CCC2(CNC(=O)C2)C1 . Spirocyclic scaffolds are known to display pronounced stereochemistry-dependent biological activity due to their rigid three-dimensional architecture [1]; therefore, procurement of the defined (7R) enantiomer is essential for reproducible SAR studies.

Chirality Enantiomeric Purity SAR

Lactam Core Polarity Versus Amine Analog

The target γ-lactam presents a topological polar surface area (TPSA) of 29.1 Ų and a calculated logP of 1.2 , whereas the corresponding amine analog 7-methyl-2-azaspiro[4.4]nonane exhibits a lower TPSA of 12.03 Ų and a higher logP of 1.79 . The lactam thus offers a more balanced polarity profile—retaining sufficient hydrophilicity for aqueous solubility while maintaining adequate lipophilicity for membrane passage—within a completely rigid scaffold (zero rotatable bonds) that pre-organizes the pharmacophore for target binding [1].

Spirocyclic Lactam Rigidity Physicochemical Balance

Top Application Scenarios by Quantitative Evidence


Fine-Tuned Lipophilicity in Lead Optimization

Medicinal chemistry teams optimizing lead series for cellular permeability can utilize (7R)-7-methyl-2-azaspiro[4.4]nonan-3-one as a scaffold that intrinsically delivers a logP of 1.2—1.14 units higher than the unsubstituted lactam—without introducing additional rotatable bonds or H-bond donors. This property is directly evidenced by the calculated XlogP and TPSA data and is consistent with the spirocyclic principle that conformational restriction can uncouple lipophilicity from molecular weight increases [1].

Chiral Building Block for Fragment-Based Discovery

The defined (7R) absolute configuration, confirmed by the CAS registry 223425-68-1 and the specific SMILES notation , makes this compound an ideal chiral building block for fragment-based screening libraries. Unlike the racemic mixture (CAS 1487898-60-1) , the enantiopure material ensures that any hit identified in a biochemical or biophysical assay can be directly attributed to the (7R) stereoisomer, eliminating the need for time-consuming chiral resolution of active fragments.

Spirocyclic Core for Targeted Covalent Inhibitors

The γ-lactam NH group serves as a potential covalent attachment point or hydrogen-bond anchor in enzyme active sites, while the rigid spirocyclic framework pre-organizes the warhead for optimal orientation. The balanced TPSA of 29.1 Ų and intermediate logP of 1.2 ensure adequate solubility and membrane permeability, making this scaffold suitable for designing targeted covalent inhibitors where precise spatial presentation of the reactive group is critical.

Reference Standard for Spirocycle Compound Libraries

For organizations building proprietary spirocycle libraries, (7R)-7-methyl-2-azaspiro[4.4]nonan-3-one serves as a well-characterized reference compound with documented purity (97% minimum ), defined stereochemistry, and calculated physicochemical descriptors (MW 153.22, TPSA 29.1 Ų, XlogP 1.2, zero rotatable bonds) . These parameters allow it to function as a calibration standard for assessing the quality and property distribution of newly synthesized spirocyclic analogs.

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